2-Amino-1,3-thiazole-5-sulfonyl fluoride

Beschreibung

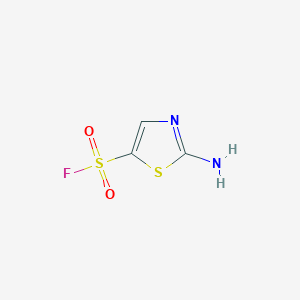

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-1,3-thiazole-5-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FN2O2S2/c4-10(7,8)2-1-6-3(5)9-2/h1H,(H2,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYTVFPWNMCQNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50323054 | |

| Record name | 2-amino-1,3-thiazole-5-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7478-52-6 | |

| Record name | NSC402935 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-1,3-thiazole-5-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 1,3 Thiazole 5 Sulfonyl Fluoride and Its Analogues

Direct Synthesis Approaches to Sulfonyl Fluorides

Direct approaches aim to introduce the C-SO2F bond in a single or one-pot procedure from readily available starting materials.

Electrochemical Methods for Sulfonyl Fluoride (B91410) Access

Electrochemical synthesis offers a mild and environmentally benign alternative for the preparation of sulfonyl fluorides. acs.orgnih.govnih.gov This method typically involves the oxidative coupling of thiols or disulfides with a fluoride source. acs.orgnih.govnih.gov For the synthesis of 2-Amino-1,3-thiazole-5-sulfonyl fluoride, a plausible route would start from 2-amino-1,3-thiazole-5-thiol.

The reaction is carried out in an undivided cell with a graphite (B72142) anode and a stainless-steel cathode. mdpi.com Potassium fluoride (KF) serves as an inexpensive and safe source of fluoride. acs.orgnih.gov The thiol is oxidized at the anode to form a disulfide intermediate, which is then further oxidized and reacts with the fluoride ions to yield the desired sulfonyl fluoride. acs.org

| Parameter | Condition |

| Starting Material | 2-amino-1,3-thiazole-5-thiol |

| Fluoride Source | Potassium Fluoride (KF) |

| Electrodes | Graphite anode, Stainless-steel cathode |

| Solvent System | Acetonitrile (B52724)/Aqueous HCl |

| Key Intermediate | Disulfide of the starting thiol |

This method avoids the use of harsh oxidants and proceeds under mild conditions, making it compatible with a variety of functional groups. acs.orgnih.govnih.gov

Direct C-SO2F Bond Formation from Grignard Reagents with SO2F2

A one-pot synthesis of sulfonyl fluorides can be achieved by reacting Grignard reagents with sulfuryl fluoride (SO2F2). rsc.orgclaremont.edu This method is applicable to a range of alkyl, aryl, and heteroaryl Grignard reagents. rsc.orgclaremont.edu To apply this to the synthesis of this compound, a Grignard reagent of a protected 2-aminothiazole (B372263) would be required.

The process involves the addition of the Grignard reagent to a solution of sulfuryl fluoride at ambient temperature. rsc.orgclaremont.edu This approach allows for the direct formation of the C-SO2F bond on the thiazole (B1198619) ring.

| Reagent | Function |

| 5-halo-2-amino(protected)-1,3-thiazole | Precursor to Grignard reagent |

| Magnesium | Formation of Grignard reagent |

| Sulfuryl Fluoride (SO2F2) | Source of the -SO2F group |

This methodology offers a straightforward conversion of a carbon-halogen bond to a carbon-sulfonyl fluoride bond. rsc.orgclaremont.edu

Copper-Based Methods from Aryldiazonium Salts

The Sandmeyer reaction, a well-established method for converting arylamines to various functional groups, can be adapted for the synthesis of sulfonyl fluorides. wikipedia.orgorganic-chemistry.org This typically involves the formation of a sulfonyl chloride, which is then converted to the sulfonyl fluoride. For the synthesis of this compound, a suitable starting material would be 2,5-diamino-1,3-thiazole.

The amino group at the 5-position can be selectively diazotized and then reacted with sulfur dioxide in the presence of a copper(I) catalyst to form the corresponding sulfonyl chloride. acs.orgorganic-chemistry.org This intermediate can then be converted to the sulfonyl fluoride.

| Step | Reagents | Purpose |

| Diazotization | NaNO2, HCl | Conversion of the amino group to a diazonium salt |

| Sulfonylation | SO2, CuCl | Formation of the sulfonyl chloride |

| Fluorination | KF | Conversion of sulfonyl chloride to sulfonyl fluoride |

This copper-catalyzed approach provides a reliable route from an amino group to a sulfonyl fluoride moiety on the thiazole ring. acs.orgorganic-chemistry.org

Strategies from Aryl Halides via Cross-Coupling

Palladium-catalyzed cross-coupling reactions offer a versatile method for the synthesis of sulfonyl fluorides from aryl halides. nih.govacs.orgorganic-chemistry.org This one-pot, two-step procedure involves the initial formation of a sulfinate intermediate, which is then fluorinated. mdpi.com A suitable starting material for the synthesis of this compound would be a 5-halo-2-aminothiazole derivative.

The aryl halide is reacted with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), in the presence of a palladium catalyst. nih.govacs.org The resulting sulfinate is then treated with an electrophilic fluorine source, such as Selectfluor, to yield the sulfonyl fluoride. mdpi.comacs.orgorganic-chemistry.org

| Component | Example | Role |

| Aryl Halide | 5-bromo-2-amino(protected)-1,3-thiazole | Substrate |

| Palladium Catalyst | Pd(OAc)2/CataCXium A | Catalyst for C-S bond formation |

| SO2 Source | DABSO | Provides the SO2 moiety |

| Fluorinating Agent | Selectfluor | Provides the fluorine atom |

This method is notable for its good functional group tolerance and applicability to a wide range of aryl and heteroaryl halides. nih.govacs.orgorganic-chemistry.org

Indirect Synthesis via Precursors

Indirect methods involve the synthesis of a precursor, typically a sulfonyl chloride, which is then converted to the sulfonyl fluoride in a separate step.

Conversion from Sulfonyl Chlorides

The conversion of sulfonyl chlorides to sulfonyl fluorides is a common and efficient method. mdpi.com This halogen exchange reaction is typically achieved using a fluoride salt. mdpi.com For the synthesis of this compound, the corresponding 2-amino-1,3-thiazole-5-sulfonyl chloride would be the precursor.

The sulfonyl chloride can be prepared via methods such as the Sandmeyer reaction described in section 2.1.3. The subsequent fluorination is often carried out using potassium fluoride (KF) or potassium bifluoride (KHF2) in a suitable solvent like acetonitrile. mdpi.com The use of a phase-transfer catalyst, such as 18-crown-6, can enhance the reaction rate. mdpi.com

| Fluorinating Agent | Solvent | Key Features |

| Potassium Fluoride (KF) | Acetonitrile | Often used with a phase-transfer catalyst |

| Potassium Bifluoride (KHF2) | Acetonitrile | Effective for the conversion |

| Saturated aqueous KFHF | Biphasic (THF or CH2Cl2) | Mild conditions, excellent yields |

This method is widely used due to the relatively high reactivity of the sulfonyl chloride precursor and the generally high yields of the fluorination step. mdpi.com

Derivation from Sulfonamides

The conversion of chemically robust primary sulfonamides into sulfonyl fluorides presents a significant synthetic challenge. However, modern methodologies have been developed to facilitate this transformation, offering a potential pathway to this compound from its corresponding sulfonamide precursor.

A notable protocol for this conversion proceeds via a deaminative chlorination followed by a halogen exchange. ccspublishing.org.cn This method transforms primary sulfonamides, which are typically unreactive, into the desired sulfonyl fluorides under mild conditions. ccspublishing.org.cn The reaction is characterized by its excellent tolerance for various functional groups, making it suitable for complex molecules. ccspublishing.org.cn

The proposed reaction sequence, if applied to a protected 2-aminothiazole-5-sulfonamide, would involve two key steps:

Deaminative Chlorination : The primary sulfonamide is treated with a pyrylium (B1242799) salt and a chloride source, such as magnesium chloride (MgCl₂), to convert the -SO₂NH₂ group into a sulfonyl chloride (-SO₂Cl) intermediate. ccspublishing.org.cn

In Situ Halogen Exchange : A fluoride source, like potassium fluoride (KF), is present in the reaction mixture to immediately convert the newly formed sulfonyl chloride into the final sulfonyl fluoride (-SO₂F). ccspublishing.org.cn

This approach allows for the late-stage introduction of the sulfonyl fluoride moiety from a stable sulfonamide precursor. ccspublishing.org.cn

Table 1: General Conditions for Conversion of Sulfonamides to Sulfonyl Fluorides

| Step | Reagents | Purpose | Reference |

|---|---|---|---|

| 1 | Pyrylium salt, MgCl₂ | Deaminative chlorination | ccspublishing.org.cn |

| 2 | Potassium Fluoride (KF) | In situ Cl/F exchange | ccspublishing.org.cn |

Formation from Sulfonic Acids and Sulfonate Salts

A more direct and frequently employed route to sulfonyl fluorides is the conversion from sulfonic acids or their corresponding salts. The precursor, 2-aminothiazole-5-sulfonic acid, is a known compound, making this a viable strategy for synthesizing the target molecule.

Traditional methods typically involve a two-step process wherein the sulfonic acid is first converted to a more reactive intermediate, the sulfonyl chloride, using reagents like trichloroacetonitrile (B146778) or cyanuric chloride. rsc.org This is followed by a halogen exchange reaction to introduce fluoride. rsc.org

More recently, direct deoxyfluorination methods have been developed that convert sulfonic acids and their salts to sulfonyl fluorides in a single step. rsc.org These approaches offer milder reaction conditions and greater efficiency. Two complementary strategies are particularly noteworthy: rsc.org

Thionyl Fluoride Method : This strategy is highly effective for converting sulfonic acid sodium salts into sulfonyl fluorides. The reaction can achieve yields of 90–99% within an hour. rsc.org

Xtalfluor-E® Method : This approach utilizes a bench-stable, solid deoxyfluorinating agent, Xtalfluor-E®. It allows for the conversion of both aryl and alkyl sulfonic acids, as well as their salts, into sulfonyl fluorides in good to excellent yields (41–94%) under significantly milder conditions than other methods. rsc.org

For the synthesis of this compound, the 2-amino group would likely require a protecting group to prevent unwanted side reactions during the deoxyfluorination process.

Transformations from Thiols and Disulfides

An alternative synthetic pathway begins with a thiol or disulfide precursor, such as a hypothetical 2-amino-1,3-thiazole-5-thiol. This multi-step process involves an initial oxidative chlorination to form a sulfonyl chloride intermediate, which is then converted to the target sulfonyl fluoride.

Several methods exist for the initial oxidative chlorination step:

An efficient method for synthesizing heterocyclic sulfonyl fluorides from thiols involves oxidative chlorination with aqueous sodium hypochlorite, which avoids the use of hazardous chlorine gas. ccspublishing.org.cn The resulting sulfonyl chloride is then subjected to a fluoride-chloride exchange. ccspublishing.org.cn

A combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) serves as a highly reactive system for the direct conversion of thiols to sulfonyl chlorides. organic-chemistry.org

A continuous flow, metal-free protocol has been developed that uses nitric acid, hydrochloric acid, and oxygen to achieve the oxidative chlorination of both thiols and disulfides. nih.gov

Following the formation of the 2-amino-1,3-thiazole-5-sulfonyl chloride intermediate, a subsequent halogen exchange reaction with a fluoride source (e.g., KF) would yield the final this compound.

Advanced Synthetic Strategies for 2-Aminothiazole-5-sulfonyl Fluoride Scaffolds

Diversity-Oriented Clicking (DOC) Approaches

A powerful and modern strategy for the synthesis of complex molecular frameworks is Diversity-Oriented Clicking (DOC). chemrxiv.orgresearchgate.net This approach has been successfully applied to generate a library of novel N-substituted 2-aminothiazole-5-sulfonyl fluorides. chemrxiv.orgmonash.edu The methodology combines classic click chemistry with Sulfur-Fluoride Exchange (SuFEx) chemistry, a next-generation connective tool. chemrxiv.org

The core of this strategy involves the reaction of 2-Substituted-Alkynyl-1-Sulfonyl Fluoride (SASF) hubs with 5-imino-N,4-diaryl-4,5-dihydro-1,2,4-thiadiazol-3-amines . chemrxiv.org The SASF molecules act as "spring-loaded" connectors, while the thiadiazol-amines function as masked 1,3-dipoles. chemrxiv.orgmonash.edu

This transformation is noted for being simple to perform, tolerant of a wide array of functional groups, and highly regioselective, affording a single product in good to excellent yields. chemrxiv.orgresearchgate.net The resulting 2-aminothiazole scaffold is functionalized at the C5 position with the sulfonyl fluoride group, making it a versatile hub for further diversification through late-stage SuFEx modifications. chemrxiv.org

Table 2: Examples of Synthesized 2-Aminothiazole-5-sulfonyl Fluoride Analogues via DOC

| SASF Substituent (R¹) | Thiadiazol-amine Substituent (R²) | Product Yield | Reference |

|---|---|---|---|

| Phenyl | Phenyl | >99% | chemrxiv.org |

| Phenyl | 4-Fluorophenyl | 95% | chemrxiv.org |

| Phenyl | 4-Chlorophenyl | 98% | chemrxiv.org |

| Phenyl | 4-Bromophenyl | 97% | chemrxiv.org |

| Phenyl | 4-Methoxyphenyl (B3050149) | 98% | chemrxiv.org |

| 4-Chlorophenyl | Phenyl | 96% | chemrxiv.org |

| 4-Methoxyphenyl | Phenyl | 94% | chemrxiv.org |

One-Pot Multicomponent Reactions (MCRs) for 2-Aminothiazole Derivatives

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation. While various MCRs exist for the synthesis of the general 2-aminothiazole core, such as the well-known Hantzsch reaction, a specific one-pot method has been developed for the direct synthesis of the target 5-sulfonyl fluoride scaffold. chemrxiv.orgderpharmachemica.com

This one-pot procedure is an optimization of the Diversity-Oriented Clicking (DOC) strategy described previously. chemrxiv.org The reaction is performed by heating the 2-Substituted-Alkynyl-1-Sulfonyl Fluoride (SASF) and the 5-imino-N,4-diaryl-4,5-dihydro-1,2,4-thiadiazol-3-amine starting materials together in a suitable solvent like acetonitrile (MeCN). chemrxiv.org After an initial heating period, a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is added to facilitate the final cyclization and elimination steps, leading to the formation of the desired N-substituted 2-aminothiazole-5-sulfonyl fluoride in excellent yield without the need to isolate intermediates. chemrxiv.org

Regioselective Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles

The regioselectivity of a reaction—the control over which of several possible regioisomers is formed—is a critical aspect of modern organic synthesis. The Diversity-Oriented Clicking (DOC) approach for synthesizing 2-aminothiazole-5-sulfonyl fluorides exhibits "perfect regioselectivity," yielding only the desired C5-functionalized product. chemrxiv.org

The basis for this high regioselectivity lies in the proposed stepwise reaction mechanism: chemrxiv.org

Michael Addition : The reaction initiates with a 1,4-Michael addition of the 5-imino-N,4-diaryl-4,5-dihydro-1,2,4-thiadiazol-3-amine to the electron-deficient alkyne of the SASF hub.

Intramolecular Cycloaddition : The resulting intermediate undergoes an intramolecular cycloaddition, forming a transient and unstable hypervalent sulfurane species.

Ring Opening : This intermediate rapidly undergoes ring opening to form a more stable guanidine (B92328) intermediate.

Elimination : Finally, the addition of a base (DBU) promotes deprotonation and the elimination of a cyanamide (B42294) byproduct, which drives the reaction to completion and irreversibly forms the thermodynamically stable 2-aminothiazole ring with the sulfonyl fluoride group exclusively at the 5-position.

This well-defined, stepwise pathway ensures that only one constitutional isomer is formed, highlighting the precision of this advanced synthetic strategy. chemrxiv.org

Thiazole Ring Formation via Annulation Reactions

The construction of the this compound core and its analogues can be effectively achieved through annulation reactions, which involve the formation of a ring from one or more acyclic precursors. A notable strategy in this regard is a diversity-oriented clicking approach that utilizes highly reactive 2-substituted-alkynyl-1-sulfonyl fluorides (SASF) as key building blocks. chemrxiv.orgmonash.edu This methodology leads to the regioselective synthesis of N-substituted 2-aminothiazoles functionalized with a sulfonyl fluoride group in good to excellent yields. chemrxiv.org

The reaction proceeds through a proposed multi-step mechanism involving a stepwise cycloaddition and elimination pathway. chemrxiv.org The process is initiated by a 1,4-Michael addition of a 5-imino-N,4-diaryl-4,5-dihydro-1,2,4-thiadiazol-3-amine to the SASF hub. chemrxiv.org This is followed by an intramolecular cycloaddition, which forms an unstable hypervalent sulfurane intermediate. chemrxiv.org Subsequent ring opening of this intermediate yields a guanidine intermediate. The final step is facilitated by the addition of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which promotes deprotonation and the release of a cyanamide byproduct to afford the desired 2-aminothiazole product with high regioselectivity. chemrxiv.org

This synthetic transformation is tolerant of a wide range of functional groups on the reacting partners. chemrxiv.orgmonash.edu The utility of the resulting sulfonyl fluoride-functionalized 2-aminothiazoles is further demonstrated by their successful participation in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, allowing for late-stage diversification. chemrxiv.orgresearchgate.net For instance, the reaction of the synthesized 2-aminothiazole-5-sulfonyl fluoride with various phenols in the presence of cesium carbonate (Cs2CO3) at elevated temperatures yields the corresponding sulfonate products in excellent yields. chemrxiv.org

Detailed research findings have demonstrated the synthesis of a library of novel N-substituted 2-aminothiazoles with a sulfonyl fluoride moiety. The reaction conditions and yields for a selection of these compounds are presented in the interactive data table below.

Table 1: Synthesis of N-Substituted 2-Aminothiazole-5-sulfonyl Fluoride Analogues via Annulation

| Entry | 5-imino-N,4-diaryl-4,5-dihydro-1,2,4-thiadiazol-3-amine Reactant | 2-substituted-alkynyl-1-sulfonyl fluoride (SASF) Reactant | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 5-Imino-N,4-diphenyl-4,5-dihydro-1,2,4-thiadiazol-3-amine | (Phenylethynyl)sulfonyl fluoride | N,N-diphenyl-5-(fluorosulfonyl)-1,3-thiazol-2-amine | 95 |

| 2 | 5-Imino-4-(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1,2,4-thiadiazol-3-amine | (Phenylethynyl)sulfonyl fluoride | 5-(Fluorosulfonyl)-N-(4-methoxyphenyl)-N-phenyl-1,3-thiazol-2-amine | 88 |

| 3 | 4-(4-Chlorophenyl)-5-imino-N-phenyl-4,5-dihydro-1,2,4-thiadiazol-3-amine | (Phenylethynyl)sulfonyl fluoride | N-(4-Chlorophenyl)-5-(fluorosulfonyl)-N-phenyl-1,3-thiazol-2-amine | 92 |

| 4 | 5-Imino-N,4-diphenyl-4,5-dihydro-1,2,4-thiadiazol-3-amine | ((4-Methoxyphenyl)ethynyl)sulfonyl fluoride | N,N-diphenyl-5-((4-methoxyphenyl)sulfonyl) -1,3-thiazol-2-amine | 85 |

The classic Hantzsch thiazole synthesis, which involves the reaction of α-halocarbonyl compounds with thioamides, is a fundamental annulation reaction for forming the thiazole ring. nih.govnih.gov The mechanism consists of a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the α-halocarbonyl, followed by dehydration to form the thiazole. nih.govnih.gov While this is a primary method for general thiazole synthesis, the previously described diversity-oriented clicking strategy represents a more specialized and recent advancement for producing sulfonyl fluoride functionalized 2-aminothiazoles. chemrxiv.org

Reactivity and Chemical Transformations of 2 Amino 1,3 Thiazole 5 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reactivity

Since its conceptualization, Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform for the reliable formation of robust chemical linkages. researchgate.net Sulfonyl fluorides, such as 2-Amino-1,3-thiazole-5-sulfonyl fluoride, are key electrophilic partners in these transformations, valued for their remarkable balance of stability and latent reactivity. nih.govnih.gov The S-F bond, while strong, can be controllably activated to engage with a variety of nucleophiles. chem-station.com

The core of SuFEx reactivity involves a two-step process at the sulfur(VI) center: nucleophilic addition followed by fluoride elimination. purdue.edu The sulfur atom in the sulfonyl fluoride group is highly electrophilic due to the strong electron-withdrawing nature of the two oxygen atoms and the fluorine atom. A nucleophile (Nu) attacks this electrophilic sulfur center, leading to the formation of a transient, pentacoordinate sulfurane intermediate. chem-station.com

This compound is anticipated to react with a broad spectrum of oxygen- and nitrogen-based nucleophiles under appropriate SuFEx conditions. The electron-rich nature of the 2-aminothiazole (B372263) ring, however, can deactivate the electrophilicity of the sulfur center, making the S-F exchange more challenging than with simple aryl sulfonyl fluorides. chemrxiv.org Consequently, more forcing conditions or effective catalysis may be necessary to achieve efficient conversion. chemrxiv.org

Common nucleophiles employed in SuFEx reactions include phenols, alcohols, and amines. nih.gov For instance, reactions with phenols in the presence of a base like cesium carbonate (Cs₂CO₃) can yield the corresponding sulfonate esters. chemrxiv.org Similarly, primary and secondary amines can react to form sulfonamides. The reactivity profile with various nucleophilic amino acids such as tyrosine, lysine, and histidine has also been a subject of significant interest, highlighting the utility of sulfonyl fluorides in chemical biology for covalent labeling of proteins. nih.govnih.gov The reaction of sulfonyl fluorides with silylated amines has also been demonstrated as an effective method for the formation of sulfonamides. nih.gov

| Nucleophile Type | Example Nucleophile | Product Type | Typical Conditions |

|---|---|---|---|

| O-Nucleophile | Phenol | Sulfonate Ester | Base (e.g., Cs₂CO₃), Heat |

| N-Nucleophile | Primary/Secondary Amine | Sulfonamide | Base or Lewis Acid Catalysis |

| N-Nucleophile | Silylated Amine | Sulfonamide | Lewis Acid Catalysis (e.g., Ca(NTf₂)₂) |

| O-Nucleophile | Alcohol | Sulfonate Ester | Base Catalysis (e.g., DBU, BEMP) with HMDS |

A primary challenge in the application of sulfonyl fluorides, including this compound, is their inherent stability and reduced reactivity compared to other sulfonyl halides. nih.gov The electron-donating character of the 2-amino group in the thiazole (B1198619) ring can further decrease the electrophilicity of the sulfur atom, necessitating specific activation strategies. chemrxiv.org

Several strategies have been developed to overcome this challenge:

Elevated Temperatures: Simply increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed, as demonstrated in the reaction of a similar 2-aminothiazole sulfonyl fluoride with phenols at 60 °C. chemrxiv.org

Use of Strong Bases: Strong, non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can facilitate the reaction, likely by deprotonating the nucleophile and increasing its reactivity. chemrxiv.org

Catalysis: The use of catalysts, both Lewis acids and bases, has proven to be a highly effective strategy for activating the S-F bond under milder conditions. nih.govnih.gov

Catalysis plays a crucial role in expanding the scope and utility of SuFEx reactions involving relatively unreactive sulfonyl fluorides.

Lewis Base Catalysis: Tertiary amines and other Lewis bases can accelerate SuFEx reactions. nih.gov The mechanism is thought to involve the activation of the nucleophile or the sulfonyl fluoride itself. For example, bases like DBU and 1,4-diazabicyclo[2.2.2]octane (DABCO) have been effectively used. chemrxiv.orgnih.gov Organosuperbases such as BEMP have also been identified as highly active catalysts, although their air sensitivity and cost can be limiting factors for large-scale applications. nih.gov

Lewis Acid Catalysis: More recently, Lewis acids have emerged as powerful catalysts for SuFEx transformations. nih.govclaremont.edu Calcium(II) bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂) has been shown to effectively catalyze the reaction of sulfonyl fluorides with amines and silylated amines to form sulfonamides. nih.govnih.govacs.orgorganic-chemistry.org The Lewis acid is believed to activate the sulfonyl fluoride by coordinating to the sulfonyl oxygens, thereby increasing the electrophilicity of the sulfur atom. nih.gov The combination of a Lewis acid like Ca(NTf₂)₂ with a Lewis base such as DABCO can provide a synergistic effect, leading to highly efficient transformations at room temperature. nih.govacs.org This dual activation strategy involves the Lewis acid activating the sulfonyl fluoride and the Lewis base activating the amine nucleophile. nih.gov

| Catalyst Type | Example Catalyst | Co-catalyst/Additive | Typical Nucleophile | Key Advantage |

|---|---|---|---|---|

| Lewis Base | DBU | - | Alcohols, Phenols | Facilitates reaction with less reactive nucleophiles. |

| Lewis Acid | Ca(NTf₂)₂ | - | Amines | Enables reactions under milder conditions. nih.gov |

| Dual Lewis Acid/Base | Ca(NTf₂)₂ | DABCO | Amines | Synergistic activation, high efficiency at room temperature. nih.govacs.org |

| Lewis Base | Bifluoride Salts (Q⁺[FHF]⁻) | - | Alcohols | Superior catalytic activity with low catalyst loadings. nih.gov |

Reactivity of the 2-Amino Group

The 2-amino group on the thiazole ring behaves as a typical aromatic amine and is a key site for functionalization. It can readily undergo reactions with various electrophiles, allowing for the synthesis of a wide range of derivatives. researchgate.net

Acylation of the 2-amino group is a common and straightforward transformation. These reactions typically involve treating the 2-aminothiazole derivative with an acylating agent, such as an acid chloride or anhydride (B1165640), often in the presence of a base to neutralize the acid byproduct.

N-Acetylation: Reaction with acetic anhydride or acetyl chloride leads to the formation of the corresponding N-acetylated derivative. For example, 2-amino-5-(4-acetylphenylazo)-thiazole has been conveniently acetylated using solvent-free conditions with acetic anhydride. mdpi.comnih.gov

Benzoylation: Similarly, treatment with benzoyl chloride results in the N-benzoyl derivative. The electrophilic attack of the benzoyl cation on the amino group yields the corresponding benzoylated product. mdpi.comnih.gov

These acylation reactions are important for modifying the properties of the parent molecule and for the synthesis of more complex structures and pharmaceutical agents. nih.gov

Condensation Reactions with Carbonyl Compounds

The exocyclic amino group at the C2 position of the thiazole ring exhibits typical primary amine reactivity, readily participating in condensation reactions with various carbonyl compounds. This reactivity is a cornerstone for the synthesis of a wide array of derivatives.

One of the most fundamental transformations is the reaction with aldehydes and ketones to form the corresponding Schiff bases (imines). For instance, 2-aminothiazole and its derivatives have been shown to react with aromatic aldehydes, such as 3,4,5-trimethoxybenzaldehyde, to furnish the respective Schiff base products. nih.govmdpi.com This type of reaction is crucial for building more complex molecular architectures. Similarly, condensation of 2-aminothiazole salts with β-dicarbonyl compounds like trifluoroacetylacetone has also been reported, leading to more elaborate heterocyclic systems. researchgate.net

Related multi-component reactions, which can be initiated by a condensation step, have also been explored. The Claisen-Schmidt condensation, for example, involves the reaction of an aldehyde with a ketone in the presence of a base. Derivatives of 2-aminothiazole can be incorporated into such schemes to produce chalcone-like structures, which serve as versatile intermediates for further synthesis. nih.govmdpi.com

| Reactant A | Reactant B (Carbonyl Compound) | Product Type | Reference |

|---|---|---|---|

| 2-Aminothiazole derivative | Aromatic Aldehyde (e.g., Benzaldehyde) | Schiff Base (Imine) | nih.govmdpi.com |

| 2-Aminothiazole salt | β-Dicarbonyl (e.g., Trifluoroacetylacetone) | Condensed Heterocycle | researchgate.net |

| 2-Acetylamino-5-arylazo-thiazole | Aromatic Aldehyde | Chalcone (B49325) | nih.govmdpi.com |

Derivatization via Hydrazine (B178648) Hydrate (B1144303) Reactions

Hydrazine hydrate is a key reagent for the derivatization of 2-aminothiazole-based compounds, particularly those containing carbonyl functionalities introduced through prior condensation reactions. While the direct reaction with the parent sulfonyl fluoride compound is less commonly documented, the transformation of its derivatives is a well-established synthetic strategy.

A prominent example involves the chalcone derivatives mentioned previously. These α,β-unsaturated ketones, when treated with hydrazine hydrate, undergo a cyclization reaction to afford pyrazoline derivatives. nih.govmdpi.com This two-step process—condensation followed by cyclization with hydrazine—is an effective method for creating more complex, fused heterocyclic systems. This pathway highlights how the initial reactivity of the amino group can be leveraged to introduce functionalities that can be subsequently modified to build diverse molecular scaffolds. nih.govmdpi.comuobaghdad.edu.iq

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| Thiazole-based Chalcone | Hydrazine Hydrate | Pyrazoline derivative | nih.govmdpi.comuobaghdad.edu.iq |

Reactivity of the Thiazole Ring System

The thiazole ring in this compound is an electron-rich system, making it susceptible to various chemical transformations, particularly electrophilic attack and metal-catalyzed coupling reactions.

Electrophilic Substitution on the Thiazole Ring

The 2-amino group, being a strong electron-donating group, activates the thiazole ring towards electrophilic substitution. The C5 position is typically the most nucleophilic and therefore the primary site of reaction, provided it is not already substituted.

One such reaction is nitrosation. 2-Amino-4-phenylthiazole, for example, undergoes nitrosation at the C5 position when treated with isoamyl nitrite. researchgate.net This introduces a nitroso group that can be further reduced and modified. Another form of electrophilic substitution is halogenation. Attempts to directly fluorinate thiazole rings using electrophilic reagents like Selectfluor have been reported, although in some cases, this can result in low yields. nih.gov

Furthermore, the amino group itself can be the initial site of electrophilic attack to facilitate substitution on the ring. Diazotization of the 2-amino group with nitrous acid generates a diazonium salt. This intermediate can then be replaced by a variety of nucleophiles through reactions like the Sandmeyer reaction, allowing for the introduction of halides and other functional groups onto the thiazole ring. nih.gov

| Reaction Type | Electrophile/Reagent | Position of Substitution | Reference |

|---|---|---|---|

| Nitrosation | Isoamyl nitrite | C5 | researchgate.net |

| Fluorination | Selectfluor | - | nih.gov |

| Diazotization (for Sandmeyer reaction) | NaNO₂/H⁺ | C2 (via amino group) | nih.gov |

Knoevenagel Condensations and Coupling Reactions

The functionalized thiazole ring is a valuable platform for forming new carbon-carbon and carbon-heteroatom bonds through various condensation and coupling reactions.

The Knoevenagel condensation involves the reaction of a carbonyl compound with an active methylene (B1212753) compound. In syntheses involving related thiazole structures, thiazolone intermediates have been shown to undergo Knoevenagel condensation with aromatic aldehydes as a key step in building more complex fused systems. mdpi.com

Metal-catalyzed cross-coupling reactions are particularly powerful for modifying the thiazole core. Halogenated 2-aminothiazole derivatives serve as excellent substrates for these transformations. For example, 2-amino-5-bromothiazole can undergo Suzuki coupling with boronic acids to form a new C-C bond at the C5 position. nih.govmdpi.com Similarly, Sonogashira coupling has been used to connect terminal alkynes to the thiazole ring, providing access to a wide range of alkynyl-thiazole derivatives. nih.gov

Specifically for the sulfonyl fluoride moiety, Sulfur Fluoride Exchange (SuFEx) click chemistry represents a unique type of coupling. This reaction allows for the formation of sulfonates or sulfonamides by reacting the sulfonyl fluoride with phenols or amines, respectively. chemrxiv.org However, it has been noted that the electron-rich nature of the 2-aminothiazole ring can deactivate the electrophilicity of the sulfur atom in the sulfonyl fluoride group, sometimes necessitating more forcing reaction conditions to achieve the desired transformation. chemrxiv.org

| Reaction Name | Substrate | Coupling Partner | Product Feature | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Thiazolone intermediate | Aromatic aldehyde | Arylmethylene-thiazolone | mdpi.com |

| Suzuki Coupling | 5-Bromo-2-aminothiazole | Boronic acid | 5-Aryl-2-aminothiazole | nih.govmdpi.com |

| Sonogashira Coupling | Halogenated thiazole | Terminal alkyne | Alkynyl-thiazole | nih.gov |

| SuFEx Click Chemistry | 2-Amino-thiazole-sulfonyl fluoride | Phenol or Amine | Sulfonate or Sulfonamide | chemrxiv.org |

Derivatization and Scaffold Applications in Molecular Design

Construction of Sulfonyl-Containing Compounds

The sulfonyl fluoride (B91410) moiety is a key functional handle for derivatization. While more stable than the analogous sulfonyl chlorides, it exhibits chemoselective reactivity, particularly through Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This allows for the controlled synthesis of important classes of sulfur-containing compounds. chemrxiv.orgnih.govtheballlab.com

Synthesis of Sulfonamides

The conversion of the sulfonyl fluoride group to a sulfonamide is a critical transformation, as the 2-aminothiazole (B372263) sulfonamide motif is prevalent in many biologically active agents. nih.govnih.gov Direct reaction of sulfonyl fluorides with amines to form sulfonamides can be challenging due to the high strength of the sulfur-fluorine bond. theballlab.com However, modern synthetic methods have been developed to facilitate this conversion efficiently.

One effective method employs calcium triflimide [Ca(NTf₂)₂] as a Lewis acid to activate the sulfonyl fluoride group, making it more susceptible to nucleophilic attack by a wide range of primary and secondary amines. This approach overcomes the inherent stability of the sulfonyl fluoride, enabling the synthesis of sterically and electronically diverse sulfonamides in good to excellent yields. theballlab.com The robust nature of the sulfonyl fluoride allows it to be carried through multiple synthetic steps, with its reactivity "unlocked" only when desired. theballlab.com This strategy is particularly valuable for the late-stage functionalization of complex molecules.

Formation of Sulfonate Esters and Sulfones

The sulfonyl fluoride group is an excellent precursor for the synthesis of sulfonate esters through SuFEx reactions with phenols. chemrxiv.org This transformation typically requires base mediation and thermal conditions to proceed effectively. Research on sulfonyl fluoride-functionalized N-substituted 2-aminothiazoles has shown that the reaction with various phenols in the presence of cesium carbonate (Cs₂CO₃) in acetonitrile (B52724) at elevated temperatures (e.g., 60 °C) yields the corresponding sulfonate esters in high yields. chemrxiv.org

Interestingly, the electronic properties of the 2-aminothiazole ring can influence the reactivity of the attached sulfonyl fluoride. The electron-rich nature of the thiazole (B1198619) ring can deactivate the electrophilic sulfur center, making the SuFEx reaction more challenging than with other scaffolds. chemrxiv.org Consequently, more forcing conditions, such as higher temperatures or stronger bases, may be required compared to standard SuFEx protocols. chemrxiv.org

| Reactant 1 (Phenol) | Reaction Conditions | Product (Sulfonate Ester) | Yield (%) |

|---|---|---|---|

| 4-Methoxyphenol | Cs₂CO₃, MeCN, 60 °C, 16 h | Corresponding 4-methoxyphenyl (B3050149) sulfonate ester | 99 |

| 4-(Trifluoromethyl)phenol | Cs₂CO₃, MeCN, 60 °C, 16 h | Corresponding 4-(trifluoromethyl)phenyl sulfonate ester | 66 |

| 4-Chlorophenol | Cs₂CO₃, MeCN, 60 °C, 16 h | Corresponding 4-chlorophenyl sulfonate ester | 81 |

Integration into Complex Molecular Architectures

Beyond the reactivity of its sulfonyl group, the entire 2-aminothiazole moiety is a cornerstone for building complex molecular frameworks, recognized as a privileged structure in drug discovery. researchgate.netresearchgate.netnih.govmdpi.com

As a Versatile Building Block in Heterocyclic Synthesis

The 2-aminothiazole core is a frequent starting point for the synthesis of more elaborate heterocyclic systems. The exocyclic amino group at the C2 position can be readily functionalized through various reactions, including:

Acylation: Reaction with acid chlorides or carboxylic acids to form amides. nih.govmdpi.com

Schiff Base Formation: Condensation with aldehydes to yield imines, which can be further cyclized to create scaffolds like thiazolidinones. nih.gov

Multi-component Reactions: Serving as the amine component in reactions to construct larger rings such as pyrimidines or pyrroles. nih.govmdpi.com

This versatility allows chemists to append a wide range of other cyclic and acyclic structures to the 2-aminothiazole core, enabling the exploration of vast chemical space in the search for new therapeutic agents. nih.govmdpi.comsemanticscholar.org

| Reaction Type | Reagents | Resulting Heterocyclic System |

|---|---|---|

| Acylation / Coupling | Carboxylic acids, Acid chlorides | N-acylated thiazoles |

| Condensation / Cyclization | Aldehydes, Thioglycolic acid | Thiazolidinone-thiazole hybrids |

| Coupling Reaction | Diazonium salts | Azo-thiazole derivatives |

| Cyclocondensation | Malononitrile, Secondary amines | Pyrrole- and thiazolidinone-thiazole hybrids |

Design of Functionalized Probes and Molecular Tools

The combination of a stable heterocyclic core and a "clickable" sulfonyl fluoride handle makes 2-amino-1,3-thiazole-5-sulfonyl fluoride an ideal platform for developing functionalized probes and molecular tools. chemrxiv.orgmonash.edunih.gov The SuFEx reaction provides a reliable method for late-stage diversification, allowing for the attachment of reporter groups (e.g., fluorophores, biotin) or affinity tags to the core scaffold. chemrxiv.org

Sulfonyl fluorides are increasingly used as covalent warheads in chemical biology to target nucleophilic amino acid residues in proteins, such as tyrosine, lysine, and histidine. nih.govenamine.net By incorporating a sulfonyl fluoride onto the 2-aminothiazole scaffold, researchers can design highly specific covalent probes to study protein function, validate drug targets, and elucidate biological pathways. nih.govrsc.org This "connective hub" approach, where a core molecule can be readily and selectively modified, is a powerful strategy in modern drug discovery and chemical biology. chemrxiv.orgnih.gov

Development of Materials with Unique Sulfonyl Linkages

The principles of SuFEx click chemistry extend beyond small-molecule synthesis into the realm of materials science. The ability of the sulfonyl fluoride group to form robust, covalent S-O (sulfonate) and S-N (sulfonamide) linkages makes it a valuable tool for polymer chemistry. chemrxiv.orgnih.gov

While specific applications in materials science for this compound are an emerging area, its bifunctional nature—possessing both a nucleophilic amino group and an electrophilic sulfonyl fluoride—positions it as a potential monomer for the synthesis of novel polymers. Step-growth polymerization using this or related monomers could lead to the creation of polysulfonamides or polysulfonates. These materials, incorporating the rigid and heteroaromatic 2-aminothiazole unit directly into the polymer backbone, could exhibit unique thermal, mechanical, and electronic properties suitable for advanced applications.

Late-Stage Functionalization and Library Generation

The 2-aminothiazole sulfonyl fluoride core serves as a versatile hub for chemical library generation, enabling the rapid creation of diverse molecular frameworks. nih.govmonash.edu This is largely attributed to its amenability to late-stage functionalization, particularly through Sulfur Fluoride Exchange (SuFEx) click chemistry and its integration into multicomponent synthesis strategies. chemrxiv.orgchemrxiv.org

Sulfur Fluoride Exchange (SuFEx) is a next-generation click chemistry reaction that facilitates the formation of robust covalent bonds by reacting a sulfonyl fluoride (R-SO₂F) with nucleophiles like phenols or amines. chemrxiv.org The 2-aminothiazole scaffold functionalized with a sulfonyl fluoride group at the 5-position is an ideal substrate for this transformation, allowing for the late-stage introduction of a wide array of molecular fragments. chemrxiv.orgchemrxiv.org

Researchers have developed a "Diversity Oriented Clicking" (DOC) strategy to synthesize libraries of novel N-substituted 2-aminothiazoles that act as versatile hubs for further diversification via SuFEx chemistry. nih.govmonash.edu This approach leverages the reactivity of connectors like 2-Substituted-Alkynyl-1-Sulfonyl Fluorides (SASFs) to first construct the core heterocyclic system. nih.govchemrxiv.org The resulting sulfonyl fluoride-functionalized 2-aminothiazoles can then be readily diversified. chemrxiv.org

While the electron-rich nature of the 2-aminothiazole ring can sometimes render the sulfur center less electrophilic, making the S-F exchange more challenging, optimized conditions have been developed. chemrxiv.org For instance, using cesium carbonate (Cs₂CO₃) and heating with various phenols in acetonitrile allows for the successful synthesis of the corresponding sulfonate products in excellent yields. chemrxiv.org This demonstrates the robustness of the SuFEx reaction for diversifying this specific scaffold. chemrxiv.org

The following table showcases the derivatization of a parent 2-aminothiazole sulfonyl fluoride compound with different phenols, highlighting the efficiency of this late-stage functionalization method. chemrxiv.org

| Parent Compound | Phenol Derivative | Resulting Product | Yield (%) |

| 3a | 4-Methoxyphenol | 10a | 99% |

| 3a | 4-Cyanophenol | 10b | 66% |

| 3a | 4-Chlorophenol | 10c | 81% |

Table generated from data reported in a 2024 study on the synthesis and diversification of sulfonyl fluoride functionalized 2-aminothiazoles. chemrxiv.org

This capacity for late-stage modification is crucial for generating libraries of compounds for screening purposes, such as in drug discovery, where subtle structural changes can significantly impact biological activity. chemrxiv.orgresearchgate.net The SuFExable library derived from these hubs can be rapidly expanded, demonstrating the versatility of the DOC approach for creating diverse and functional structures. researchgate.net

The concept of Diversity Oriented Clicking (DOC) inherently functions as a robust, multicomponent strategy for synthesizing complex molecules from simple, reactive building blocks. chemrxiv.org The synthesis of the 2-aminothiazole-5-sulfonyl fluoride scaffold itself can be achieved through a transformation that is simple to perform, regioselective for a single product, and tolerant of a wide range of functional groups. chemrxiv.org

This process often involves the reaction of versatile hubs, such as 2-Substituted-Alkynyl-1-Sulfonyl Fluorides (SASFs), with other reactants in a manner that builds the core and installs the reactive sulfonyl fluoride handle in a single, efficient process. monash.educhemrxiv.org For example, a library of 16 distinct sulfonyl fluoride-functionalized 2-aminothiazoles was synthesized in good to excellent yields using this approach. chemrxiv.orgchemrxiv.org

Once formed, these N-substituted 2-aminothiazoles serve as key connective hubs. chemrxiv.org They can be integrated into further modular assembly pathways where the sulfonyl fluoride group provides a reliable connection point for SuFEx click chemistry, while other parts of the molecule can potentially undergo different, orthogonal click reactions. chemrxiv.orgresearchgate.net This modularity is a hallmark of robust multicomponent synthesis, allowing for the rapid generation of a diverse library of compounds from a set of core structures and a collection of reaction partners. researchgate.net The utility of this strategy is underscored by its ability to produce libraries that have yielded compounds with valuable biological properties, highlighting its potential in drug discovery and development. chemrxiv.org

Spectroscopic and Computational Characterization of 2 Amino 1,3 Thiazole 5 Sulfonyl Fluoride Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the synthesis and purity of novel thiazole (B1198619) derivatives. Each technique offers unique insights into the molecular structure.

NMR spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules in solution. For derivatives of 2-Amino-1,3-thiazole-5-sulfonyl fluoride (B91410), ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. The amine (-NH₂) protons typically appear as a broad singlet. The sole proton on the thiazole ring (at the C4 position) is expected to resonate as a singlet in a distinct downfield region due to the electron-withdrawing nature of the adjacent sulfonyl fluoride group and the aromatic character of the ring. derpharmachemica.com

¹³C NMR: The carbon NMR spectrum reveals the electronic environment of each carbon atom. The carbons of the thiazole ring (C2, C4, and C5) are expected to show distinct signals. The C2 carbon, bonded to two nitrogen atoms, typically appears significantly downfield. The C5 carbon, directly attached to the sulfonyl fluoride group, will also be downfield and may show coupling to the fluorine atom. The C4 carbon's chemical shift is influenced by the adjacent sulfur atom and the C5 substituent. royalsocietypublishing.orgnih.gov

¹⁹F NMR: As an organofluorine compound, ¹⁹F NMR is crucial for confirming the presence and integrity of the sulfonyl fluoride (-SO₂F) group. wikipedia.org This spectrum is expected to show a single resonance, a singlet, corresponding to the fluorine atom. Its chemical shift provides direct evidence of the fluorine's chemical environment. rsc.orgmdpi.com

The following table summarizes the anticipated NMR chemical shifts for the core structure of 2-Amino-1,3-thiazole-5-sulfonyl fluoride, based on data from analogous compounds.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -NH ₂ | 5.0 - 7.5 | Broad Singlet |

| ¹H | C4-H | 7.0 - 8.5 | Singlet |

| ¹³C | C 2 (-NH₂) | 165 - 175 | Singlet |

| ¹³C | C 4 | 115 - 130 | Singlet |

| ¹³C | C 5 (-SO₂F) | 140 - 155 | Singlet (or Doublet due to C-F coupling) |

| ¹⁹F | -SO₂F | -70 to +50 (Ref: CFCl₃) | Singlet |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, key absorptions confirm the presence of the amino and sulfonyl fluoride groups, as well as the thiazole ring. derpharmachemica.comresearchgate.net

Characteristic vibrational frequencies include:

N-H Stretching: The primary amine (-NH₂) group typically shows two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. researchgate.netchemicalbook.com

C=N and C=C Stretching: Vibrations associated with the thiazole ring's double bonds (C=N and C=C) are expected in the 1500-1650 cm⁻¹ region.

S=O Stretching: The sulfonyl group (-SO₂) gives rise to strong, characteristic absorption bands. These are typically two distinct peaks, corresponding to asymmetric and symmetric stretching, found in the ranges of 1350-1420 cm⁻¹ and 1150-1210 cm⁻¹, respectively.

S-F Stretching: The stretch for the sulfur-fluorine bond is expected to appear in the fingerprint region, typically around 800-900 cm⁻¹.

The table below details the principal IR absorption bands anticipated for this class of compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |

| Thiazole Ring | C=N / C=C Stretch | 1500 - 1650 | Medium to Strong |

| Sulfonyl (-SO₂F) | S=O Asymmetric Stretch | 1350 - 1420 | Strong |

| Sulfonyl (-SO₂F) | S=O Symmetric Stretch | 1150 - 1210 | Strong |

| Sulfonyl Fluoride | S-F Stretch | 800 - 900 | Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental formula of the parent compound. derpharmachemica.com For this compound (C₃H₃FN₂O₂S₂), the expected exact mass can be calculated and compared to the experimental value to confirm its identity.

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry also reveals characteristic fragmentation patterns that help in structural elucidation. researchgate.net Key fragmentation pathways for this molecule would likely involve the loss of small, stable neutral molecules or radicals.

The following table outlines plausible fragmentation patterns.

| m/z of Fragment Ion | Proposed Lost Fragment | Structure of Fragment Ion |

| [M - SO₂F]⁺ | SO₂F• | 2-Amino-1,3-thiazole radical cation |

| [M - F]⁺ | F• | Cation with -SO₂ group |

| [M - SO₂]⁺ | SO₂ | Cation with direct C-F bond |

| [M - HCN]⁺ | HCN | Fragment from ring cleavage |

Elemental analysis is a crucial technique for verifying the elemental composition of a pure compound. It determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). For organofluorine compounds, specialized combustion methods are required to accurately quantify fluorine. thermofisher.com The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula. A close correlation (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's purity and proposed formula. mjcce.org.mk

For this compound (Molecular Formula: C₃H₃FN₂O₂S₂; Molecular Weight: 198.20 g/mol ), the theoretical elemental composition is as follows:

| Element | Symbol | Theoretical Mass Percentage (%) |

| Carbon | C | 18.18% |

| Hydrogen | H | 1.52% |

| Fluorine | F | 9.58% |

| Nitrogen | N | 14.13% |

| Oxygen | O | 16.14% |

| Sulfur | S | 32.35% |

Computational Chemistry and Molecular Modeling

Computational methods, particularly those based on quantum mechanics, are invaluable for complementing experimental data. They provide insights into molecular structure, stability, and electronic properties that can be difficult to obtain through experimentation alone.

Density Functional Theory (DFT) has become a standard computational tool for investigating the properties of heterocyclic compounds. researchgate.netnih.govkbhgroup.in By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311G+(d,p)), researchers can model the molecule in the gas phase or in solution. royalsocietypublishing.orgnih.gov

These calculations can predict a variety of properties:

Optimized Molecular Geometry: DFT provides highly accurate predictions of bond lengths, bond angles, and dihedral angles, offering a detailed 3D model of the molecule's lowest energy conformation. tandfonline.com

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting reactivity and intermolecular interactions. researchgate.net

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra. This comparison helps in the precise assignment of spectral bands to specific molecular motions. kbhgroup.in

The table below summarizes the key molecular properties of 2-aminothiazole (B372263) derivatives that can be effectively investigated using DFT.

| Calculated Property | Significance |

| Optimized Geometry | Provides theoretical bond lengths and angles for comparison with crystallographic data. |

| HOMO-LUMO Energies | Determines the electronic energy gap, indicating chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict sites for electrophilic and nucleophilic attack. |

| Vibrational Frequencies | Correlates theoretical vibrational modes with experimental IR and Raman spectra for accurate peak assignment. |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is correlated with the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, with its energy level relating to the molecule's electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

In the context of this compound derivatives, FMO analysis provides crucial insights into their electronic properties and reactivity. The introduction of various electron-donating or electron-withdrawing substituent groups can tune the frontier orbital energy levels. rsc.org For instance, attaching an electron-donating group to the thiazole ring is expected to raise the HOMO energy level, enhancing its nucleophilic character. In contrast, an electron-withdrawing group would lower the LUMO energy, making the molecule a better electron acceptor.

Computational methods, such as Density Functional Theory (DFT), are employed to calculate the energies of the HOMO and LUMO and visualize their distribution across the molecule. researchgate.net For this compound, the HOMO is typically localized over the electron-rich 2-aminothiazole ring system, while the LUMO may be distributed around the electron-deficient sulfonyl fluoride moiety. This separation of frontier orbitals is characteristic of donor-acceptor systems and influences their reactivity, particularly in reactions like the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. chemrxiv.org Understanding these electronic characteristics is essential for predicting how different derivatives will behave in chemical reactions and for designing molecules with tailored reactivity.

Table 1: Frontier Molecular Orbital Data for Hypothetical this compound Derivatives Note: The data below is illustrative and based on general principles of FMO theory.

| Derivative (Substituent at N-position) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted Reactivity Implication |

|---|---|---|---|---|

| -H | -6.5 | -1.2 | 5.3 | Baseline reactivity. |

| -CH₃ (Electron-Donating) | -6.2 | -1.1 | 5.1 | Increased nucleophilicity (higher HOMO), slightly more reactive. |

| -C₆H₅ (Aryl) | -6.4 | -1.5 | 4.9 | Potential for π-π interactions, altered orbital distribution, increased reactivity. |

| -COCH₃ (Electron-Withdrawing) | -6.9 | -1.8 | 5.1 | Decreased nucleophilicity (lower HOMO), increased electrophilicity (lower LUMO). |

Mechanistic Probing of Synthetic Pathways

The synthesis of functionalized 2-aminothiazoles is a well-established area of organic chemistry, with several synthetic routes available. nih.gov However, the specific pathway to sulfonyl fluoride-functionalized N-substituted 2-aminothiazoles has been subject to detailed mechanistic investigation. One proposed pathway involves a multi-step sequence starting from 5-imino-N,4-diaryl-4,5-dihydro-1,2,4-thiadiazol-3-amines and sulfonyl fluoride hubs. chemrxiv.org

This transformation is believed to proceed not through a concerted cycloaddition but via a stepwise mechanism. chemrxiv.org The proposed sequence is initiated by a 1,4-Michael addition of the iminothiadiazole to the sulfonyl fluoride reactant. This is followed by an intramolecular cycloaddition, which forms an unstable hypervalent sulfurane intermediate. This key intermediate then undergoes a ring-opening event to yield a guanidine (B92328) intermediate. The final step is facilitated by a base, such as 1,8-Diazabicycloundec-7-ene (DBU), which promotes deprotonation and the elimination of a cyanamide (B42294) byproduct, leading to the formation of the desired this compound product with high regioselectivity. chemrxiv.org

This mechanistic understanding is crucial for optimizing reaction conditions and expanding the scope of the synthesis to a wider range of derivatives. Probing such pathways often involves a combination of experimental studies (such as the isolation of intermediates) and computational modeling to determine the energetics of different proposed steps and transition states.

Table 2: Proposed Mechanistic Steps for the Synthesis of this compound Derivatives

| Step | Description | Key Intermediates | Reagents/Conditions |

|---|---|---|---|

| 1 | 1,4-Michael Addition | Initial adduct | Initial reactants mixed |

| 2 | Intramolecular Cycloaddition | Unstable hypervalent sulfurane | Heating |

| 3 | Ring Opening | Guanidine intermediate | Spontaneous rearrangement |

| 4 | Elimination | Final thiazole product | Base (e.g., DBU) |

Structure-Reactivity Relationship Studies through Computational Approaches

Computational chemistry provides powerful tools for investigating structure-reactivity relationships (SRR) in molecules like this compound derivatives. researchgate.net These studies help elucidate how subtle changes in molecular structure can significantly impact chemical reactivity. nih.gov

For this class of compounds, a key area of interest is their utility in SuFEx click chemistry. The reactivity of the sulfonyl fluoride (-SO₂F) group is paramount for this application. Computational studies have suggested that the electron-rich nature of the 2-aminothiazole ring has a deactivating effect on the electrophilic sulfur atom of the sulfonyl fluoride group. chemrxiv.org This deactivation makes the S-F bond stronger and less susceptible to nucleophilic attack, thereby making the SuFEx reaction more challenging compared to other sulfonyl fluorides. More forcing conditions, such as elevated temperatures, are often required to achieve the desired transformation into sulfonates or sulfonamides. chemrxiv.org

Computational approaches, such as DFT calculations, can quantify this effect by calculating parameters like atomic charges, bond dissociation energies, and the energies of transition states for the SuFEx reaction. By modeling derivatives with different substituents on the thiazole ring or the amino group, a quantitative structure-reactivity relationship (QSRR) can be established. For example, adding strong electron-withdrawing groups to the thiazole ring could potentially counteract the deactivating effect of the 2-amino group, thereby enhancing the SuFEx reactivity of the sulfonyl fluoride moiety. These theoretical predictions can guide the rational design of new derivatives with optimized reactivity for specific applications. mdpi.com

Table 3: Predicted Structure-Reactivity Relationships for this compound Derivatives in SuFEx Reactions Note: The data below is illustrative and based on established chemical principles.

| Substituent at Ring Position 4 | Computational Method | Predicted Effect on -SO₂F Reactivity | Rationale |

|---|---|---|---|

| -H (Hydrogen) | DFT Charge Analysis | Baseline (Deactivated) | The electron-donating 2-amino group increases electron density on the ring, reducing the electrophilicity of the sulfur atom. chemrxiv.org |

| -Cl (Chloro) | Transition State Calculation | Slight Activation | The inductive electron-withdrawing effect of chlorine slightly reduces the electron-donating effect of the ring, making the sulfur atom more electrophilic. |

| -NO₂ (Nitro) | Molecular Electrostatic Potential | Significant Activation | The strong electron-withdrawing nature of the nitro group would substantially decrease electron density in the ring, enhancing the electrophilicity of the sulfonyl group. |

| -OCH₃ (Methoxy) | Natural Bond Orbital (NBO) Analysis | Increased Deactivation | The electron-donating resonance effect of the methoxy (B1213986) group would further increase the electron density of the ring system, further deactivating the sulfonyl fluoride group. |

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of research on 2-Amino-1,3-thiazole-5-sulfonyl fluoride (B91410) and its N-substituted derivatives is primarily centered on its synthesis and subsequent derivatization through Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. A key methodology for the synthesis of a library of N-substituted 2-amino-1,3-thiazole-5-sulfonyl fluorides has been developed, showcasing a transformation that is noted for its simplicity, tolerance of a wide range of functional groups, and regioselectivity, consistently yielding a single product. chemrxiv.orgnih.govmonash.edu This approach utilizes the principles of Diversity Oriented Clicking (DOC), a strategy that combines classical click chemistry with SuFEx, to rapidly generate molecular diversity. chemrxiv.orgnih.govmonash.edu

The research highlights the utility of these compounds as "clickable" hubs, amenable to late-stage functionalization. The primary application demonstrated so far is the SuFEx reaction with phenols, which proceeds under forcing conditions to yield the corresponding sulfonates in good to excellent yields. chemrxiv.org This reactivity profile underscores the potential of 2-amino-1,3-thiazole-5-sulfonyl fluoride derivatives as versatile intermediates for the construction of more complex molecular architectures. The 2-aminothiazole (B372263) core is a well-established pharmacophore found in numerous clinically approved drugs, and its combination with the SuFExable sulfonyl fluoride handle opens new avenues for the development of covalent inhibitors and chemical probes. researchgate.netfabad.org.trbohrium.comnih.gov

Emerging Synthetic Opportunities and Challenges

The development of a robust synthetic route to N-substituted 2-amino-1,3-thiazole-5-sulfonyl fluorides has created significant opportunities for the synthesis of novel compound libraries. The Diversity Oriented Clicking (DOC) strategy, which underpins the current synthetic methodology, allows for the facile incorporation of a variety of substituents on the 2-amino group, thereby enabling the systematic exploration of structure-activity relationships. chemrxiv.orgnih.govmonash.edu

A notable challenge in the derivatization of these compounds is the observed deactivation of the sulfonyl fluoride group by the electron-rich 2-aminothiazole ring. This deactivation necessitates more forcing conditions for the SuFEx reaction compared to simpler aryl sulfonyl fluorides. chemrxiv.org Overcoming this challenge may involve the development of more potent catalytic systems for SuFEx or the exploration of alternative activation methods for the sulfonyl fluoride moiety.

The synthesis of a range of N-substituted 2-amino-1,3-thiazole-5-sulfonyl fluorides has been reported with good to excellent yields. Below is a table summarizing the reported yields for a selection of these compounds.

| Substituent on 2-Amino Group | Yield (%) |

|---|---|

| 4-Fluorophenyl | 85 |

| 4-Chlorophenyl | 92 |

| 4-Bromophenyl | 91 |

| 4-Iodophenyl | 88 |

| 4-Trifluoromethylphenyl | 75 |

| 4-Methoxyphenyl (B3050149) | 99 |

| 3-Methoxyphenyl | 96 |

| 2-Methoxyphenyl | 89 |

| 3,4-Dimethoxyphenyl | 95 |

| Naphthalen-2-yl | 82 |

Unexplored Reactivity and Derivatization Pathways

While the SuFEx reaction of 2-amino-1,3-thiazole-5-sulfonyl fluorides with phenols has been demonstrated, a vast landscape of their reactivity remains to be explored. chemrxiv.org The sulfonyl fluoride group is known to react with a variety of nucleophiles beyond phenols, including amines, thiols, and carbanions, which could lead to the synthesis of sulfonamides, thiosulfonates, and sulfones, respectively. Investigating the reactivity of the this compound core with these nucleophiles under various conditions would significantly expand its synthetic utility.

Furthermore, the 2-aminothiazole ring itself presents opportunities for further functionalization. The amino group can potentially be acylated, alkylated, or used as a handle for the introduction of other functional groups. The thiazole (B1198619) ring could also be susceptible to electrophilic substitution at the C4 position, although the electronic nature of the sulfonyl fluoride at C5 would influence this reactivity. Biocatalytic approaches, such as halogenase-assisted derivatization, could also offer mild and selective methods for functionalizing the thiazole core. nih.govacs.org

The potential for unconventional reactivity of the sulfonyl fluoride group should also be considered. Recent studies have shown that sulfonyl fluorides can participate in reactions beyond SuFEx, such as transition metal-catalyzed cross-coupling reactions where the entire -SO2F group acts as a leaving group. imperial.ac.uk Exploring such transformations with this compound could unlock novel synthetic pathways.

Future Applications in Advanced Chemical Synthesis and Materials Science

The unique combination of a biologically relevant heterocycle and a versatile reactive handle in this compound positions it as a promising building block for future applications in both advanced chemical synthesis and materials science.

In the realm of medicinal chemistry, the most immediate application lies in the development of targeted covalent inhibitors. wuxiapptec.comnih.govresearchgate.netresearchgate.net The sulfonyl fluoride moiety can form covalent bonds with nucleophilic amino acid residues (such as lysine, tyrosine, serine, and histidine) in proteins, leading to potent and selective inhibition. The 2-aminothiazole scaffold provides a platform for tuning the binding affinity and pharmacokinetic properties of these inhibitors.

Beyond medicinal chemistry, the principles of SuFEx and the modular nature of this building block could be leveraged in materials science. The robust nature of the sulfonate linkage formed via SuFEx makes it suitable for the synthesis of novel polymers and functional materials. For instance, incorporating the this compound unit into polymer backbones could lead to materials with interesting electronic or photophysical properties, given that thiazole derivatives are known to be components of fluorescent dyes and organic semiconductors. researchgate.netrsc.org The potential for post-polymerization modification via the sulfonyl fluoride group would allow for the fine-tuning of material properties. The development of thiazole-based fluorophores for applications such as white organic light-emitting devices (WOLEDs) highlights the potential for this class of compounds in organic electronics. researchgate.net

In advanced chemical synthesis, this compound can serve as a versatile platform for the construction of complex heterocyclic systems. The sequential and orthogonal reactivity of the amino group, the thiazole ring, and the sulfonyl fluoride handle could be exploited in multi-step syntheses to build intricate molecular architectures.

Q & A

Q. What are the common synthetic routes for 2-amino-1,3-thiazole-5-sulfonyl fluoride in academic settings?

Synthesis typically involves cyclization of thiourea derivatives with halogenated intermediates. For example, analogous thiazole sulfonyl chlorides (e.g., 2,4-dimethyl-1,3-thiazole-5-sulfonyl chloride) are synthesized via condensation reactions using thiourea and α-haloketones . Fluorination can be achieved by substituting chlorine with fluorine via halogen-exchange reactions using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) under anhydrous conditions . Purity optimization often requires column chromatography or recrystallization from aprotic solvents like DMSO .

Q. How is structural characterization of this compound performed?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the thiazole ring and sulfonyl fluoride group.

- X-ray Crystallography : Resolves bond angles and substituent positions in crystalline forms.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- FT-IR : Identifies characteristic S=O (1130–1250 cm) and C-F (1000–1100 cm) stretches .

Q. What solvents and storage conditions are recommended for this compound?

- Solvents : Use polar aprotic solvents (e.g., DMSO, DMF) to prevent hydrolysis of the sulfonyl fluoride group .

- Storage : Store at 2–8°C under inert gas (N or Ar) in amber vials to avoid moisture and light degradation .

Advanced Research Questions

Q. How do substituent variations on the thiazole ring influence bioactivity?

Structure-activity relationship (SAR) studies on analogous thiadiazole derivatives show that electron-withdrawing groups (e.g., -CF, -SOF) enhance antimicrobial and antiviral activity by increasing electrophilicity and membrane permeability . For example, fluorinated substituents improve metabolic stability in in vitro assays .

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies often arise from differences in:

- Purity : Use HPLC (>95% purity) and elemental analysis to validate compound integrity .

- Assay Conditions : Standardize cell lines (e.g., HeLa, HEK293) and solvent controls (e.g., DMSO <0.1% v/v) .

- Structural Confirmation : Re-examine NMR and crystallographic data to rule out isomerism or degradation .

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalysts : Sodium fluoride (NaF) accelerates thiazole ring formation at ambient temperatures, reducing side products .

- Solvent-Free Systems : Minimize hydrolysis risks and improve atom economy .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 20 min) .

Key Research Gaps

- Mechanistic Studies : Limited data on the sulfonyl fluoride group’s role in enzyme inhibition (e.g., cysteine proteases).

- In Vivo Toxicity : No published pharmacokinetic profiles for this compound in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.